molecular formula C8H12Cl2N2S B2380339 2-Methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride CAS No. 1052407-05-2

2-Methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride

Cat. No. B2380339
CAS RN: 1052407-05-2
M. Wt: 239.16
InChI Key: FLKFRWDZRXOKBT-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are used as raw materials in the synthesis of various agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its formula is C4H4S .


Chemical Reactions Analysis

Thiophene compounds are remarkably effective both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor Agents

  • Compounds derived from 2-Methyl-5-thiophen-2-yl-3,4-dihydropyrazole have shown promising anti-tumor activities. For example, a study synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds displayed significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Anticancer Agents

  • Novel thiadiazoles and thiazoles incorporating the pyrazole moiety were synthesized and showed potent anticancer properties, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial and Antifungal Activities

  • Certain pyrazoline-based thiazole derivatives have been evaluated for their antimicrobial and antifungal activities, showing effectiveness against various bacterial and fungal strains (Elewa, Mansour, Nassar, & Mekawey, 2020).

Antidepressant Activity

  • A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. Some compounds in this series showed potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Electrochromic Properties

  • Compounds containing carbazole and synthesized via reactions involving 2-Methyl-5-thiophen-2-yl-3,4-dihydropyrazole have been explored for their electrochromic properties, useful in opto-electronic applications (Aydın & Kaya, 2013).

Opto-electronic Applications

  • Heterocyclic compounds based on 2-Methyl-5-thiophen-2-yl-3,4-dihydropyrazole showed potential in opto-electronics due to their blue and green emissive properties (Ramkumar & Kannan, 2015).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFRWDZRXOKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride

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